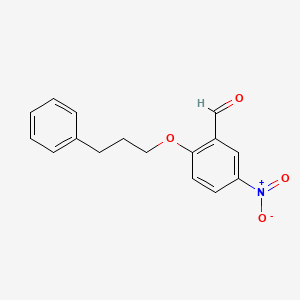
5-Nitro-2-(3-phenylpropoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドは、分子式がC16H15NO4、分子量が285.29 g/molである有機化合物です 。この化合物は、ニトロ基、フェニルプロポキシ基、およびベンゼン環に結合したアルデヒド基の存在によって特徴付けられます。その独自の化学特性により、さまざまな化学的および工業的用途で使用されています。
2. 製法
合成ルートと反応条件
5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドの合成は、2-(3-フェニルプロポキシ)ベンズアルデヒドのニトロ化を含む多段階プロセスによって達成できます。一般的な合成ルートは以下のとおりです。
ニトロ化反応: 出発物質である2-(3-フェニルプロポキシ)ベンズアルデヒドは、濃硝酸と硫酸の混合物を使用してニトロ化されます。反応は通常、ニトロ化速度を制御し、過剰なニトロ化を防ぐために低温で行われます。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーを使用して精製し、純粋な5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドを得ます.
工業生産方法
工業的な設定では、5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドの生産には、品質と収量の一貫性を確保するために連続フロー反応器が使用される場合があります。試薬添加と温度制御の自動化システムを使用することで、プロセスの効率性と安全性を向上させることができます。
3. 化学反応解析
反応の種類
5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドは、次のようなさまざまな化学反応を起こします。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤、または塩化スズ(II)などの化学還元剤を使用して、アミノ基に還元できます。
酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
一般的な試薬と条件
還元: パラジウム担持炭素(Pd/C)触媒を用いた水素ガス、塩酸中での塩化スズ(II)。
酸化: アルカリ性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
置換: メタノール中のナトリウムメトキシド、ジメチルスルホキシド中のカリウムtert-ブトキシド。
生成される主な生成物
還元: 5-アミノ-2-(3-フェニルプロポキシ)ベンズアルデヒド。
酸化: 5-ニトロ-2-(3-フェニルプロポキシ)安息香酸。
置換: 使用される求核試薬に応じて、さまざまな置換ベンズアルデヒド。
4. 科学研究における用途
5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドは、次のものを含め、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成の中間体として使用されます。さまざまな医薬品や農薬の調製のためのビルディングブロックとして役立ちます。
生物学: 抗菌剤や抗がん剤など、潜在的な生物活性を調査しています。酵素阻害と受容体結合の研究に使用されています。
医学: 特に、特定の生物学的経路を標的とした新薬の開発における潜在的な治療的用途について検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde can be achieved through a multi-step process involving the nitration of 2-(3-phenylpropoxy)benzaldehyde. The general synthetic route involves:
Nitration Reaction: The starting material, 2-(3-phenylpropoxy)benzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
5-Nitro-2-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 5-Amino-2-(3-phenylpropoxy)benzaldehyde.
Oxidation: 5-Nitro-2-(3-phenylpropoxy)benzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
5-Nitro-2-(3-phenylpropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、ニトロ基は生体還元を受けて反応性中間体を生成し、細胞成分と相互作用して抗菌剤または抗がん剤効果を引き起こします。 アルデヒド基は、タンパク質の求核部位と共有結合を形成し、その機能に影響を与える可能性があります .
6. 類似の化合物との比較
類似の化合物
- 5-ニトロ-2-(3-フェニルプロポキシ)ピリジン
- 5-ニトロ-2-(3-フェニルプロポキシ)アニリン
- 5-ニトロ-2-(3-フェニルプロポキシ)フェノール
比較
類似の化合物と比較して、5-ニトロ-2-(3-フェニルプロポキシ)ベンズアルデヒドは、ベンゼン環上にニトロ基とアルデヒド基の両方が存在することによってユニークです。 この官能基の組み合わせにより、より幅広い化学反応に関与することが可能になり、有機合成において汎用性の高い中間体となります .
類似化合物との比較
Similar Compounds
- 5-Nitro-2-(3-phenylpropoxy)pyridine
- 5-Nitro-2-(3-phenylpropoxy)aniline
- 5-Nitro-2-(3-phenylpropoxy)phenol
Comparison
Compared to similar compounds, 5-Nitro-2-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
5-nitro-2-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-12-14-11-15(17(19)20)8-9-16(14)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2 |
InChIキー |
FYLRUBWUMSPCRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


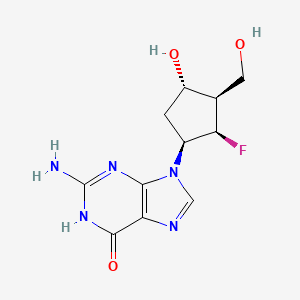
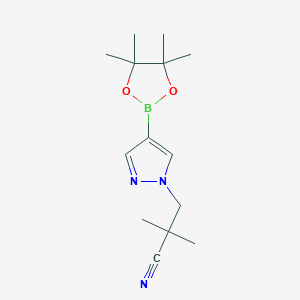
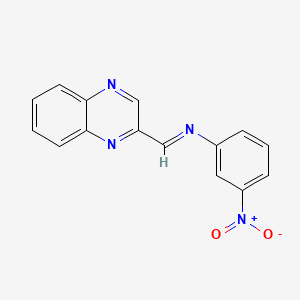
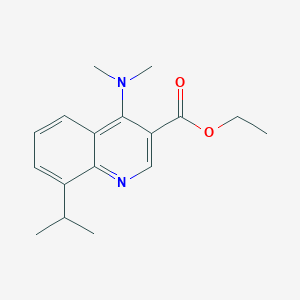
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
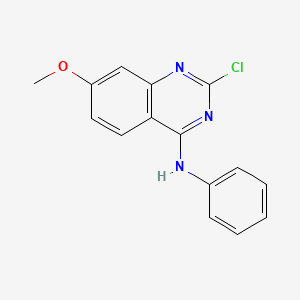
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
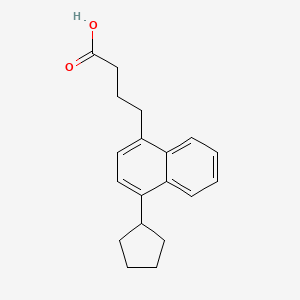
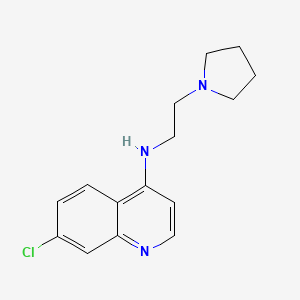
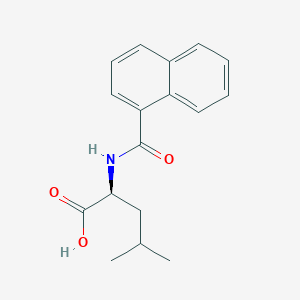
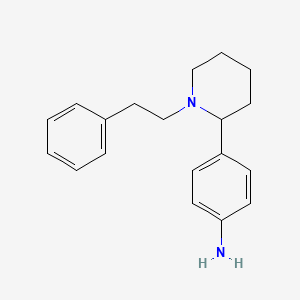

![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
